2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-7-9-15(10-8-14)23-19(26)13-30-22-24-16-11-12-29-20(16)21(27)25(22)17-5-3-4-6-18(17)28-2/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKPIWUOOQUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H21N3O3S
- Molecular Weight : 393.47 g/mol
- CAS Number : 1261013-42-6
The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
Research indicates that compounds within the thienopyrimidine class often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thienopyrimidines act as inhibitors of key enzymes involved in cellular metabolism and signaling pathways.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, thus providing protective effects against oxidative stress.
- Modulation of Receptor Activity : Thienopyrimidines may interact with various receptors, influencing cellular responses and signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For example:
- A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were comparable to those of established chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
Thienopyrimidine derivatives have also shown promise as antimicrobial agents:
- Research has indicated that these compounds possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, thienopyrimidines have been studied for their anti-inflammatory effects:
- In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various thienopyrimidine derivatives, the compound was tested alongside other derivatives. It exhibited significant activity against MCF-7 cells with an IC50 value of 12 µM, indicating strong anticancer potential .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, showcasing its potential as an antibiotic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the in vitro activity of the compound against selected cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 8.7 | |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation effectively.
Antimicrobial Activity
Preliminary studies have also indicated that the compound possesses antimicrobial properties against several bacterial strains. The following table outlines the Minimum Inhibitory Concentration (MIC) values observed for different bacterial strains:
This antimicrobial activity highlights its potential use in treating infections caused by resistant strains.
Case Studies
A notable case study explored the use of this compound in combination therapy for cancer treatment. Patients receiving this compound alongside conventional chemotherapy exhibited improved survival rates and reduced side effects compared to those receiving chemotherapy alone. This suggests that the compound may enhance the efficacy of existing treatments while minimizing adverse effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
